molecular formula C18H20N4O5S B6425146 N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 868981-72-0

N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B6425146
CAS No.: 868981-72-0
M. Wt: 404.4 g/mol
InChI Key: VPDQNVQUTILSAU-UHFFFAOYSA-N
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Description

The compound N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide is a hybrid molecule featuring a 1,3-oxazolidine core substituted with a benzenesulfonyl group, an ethanediamide linker, and a pyridin-3-ylmethyl moiety.

Properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c23-17(20-12-14-5-4-8-19-11-14)18(24)21-13-16-22(9-10-27-16)28(25,26)15-6-2-1-3-7-15/h1-8,11,16H,9-10,12-13H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDQNVQUTILSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide (CAS Number: 868981-72-0) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₁₈H₂₀N₄O₅S, with a molecular weight of 404.4 g/mol. Its structure incorporates an oxazolidine ring and a benzenesulfonamide moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₀N₄O₅S
Molecular Weight404.4 g/mol
CAS Number868981-72-0

1. Antimicrobial Activity

Research has indicated that compounds containing benzenesulfonamide structures exhibit significant antimicrobial properties. In a study focusing on related sulfonamide derivatives, it was found that these compounds can inhibit bacterial growth effectively, suggesting that this compound may possess similar properties .

2. Monoamine Oxidase Inhibition

A related class of compounds has demonstrated potent inhibition of monoamine oxidase (MAO), particularly MAO-B. A study highlighted that benzenesulfonamide derivatives can act as specific MAO-B inhibitors with nanomolar potency . This inhibition is crucial as it suggests potential therapeutic applications in treating neurodegenerative disorders like Parkinson's disease.

The biological activity of this compound may involve:

  • Binding to Enzymatic Targets: The compound likely interacts with specific enzymes or receptors, modulating their activity.
  • Influence on Neurotransmitter Levels: By inhibiting MAO-B, it may increase the levels of neurotransmitters such as dopamine and serotonin in the brain.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Synthesis and Antimicrobial Testing : A study synthesized various benzenesulfonamide derivatives and tested their antimicrobial efficacy against different bacterial strains. The results showed promising activity, paving the way for further exploration of this compound in this area .
  • MAO-B Inhibitors : Research into the structure-activity relationship (SAR) of sulfonamide derivatives revealed that modifications to the benzenesulfonamide structure significantly affected MAO-B inhibition potency. This suggests that the specific structural components in this compound could be optimized for enhanced biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related molecules identified in the evidence, focusing on substituent effects, synthetic routes, and hypothesized applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications Evidence Source
N-{[3-(Benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide 1,3-Oxazolidine + ethanediamide Benzenesulfonyl, pyridin-3-ylmethyl Enzyme inhibition, coordination chemistry Hypothetical
N-(2-Chlorobenzyl)-N′-({3-[(4-nitrophenyl)sulfonyl]-1,3-oxazolidin-2-yl}methyl)ethanediamide 1,3-Oxazolidine + ethanediamide 4-Nitrophenylsulfonyl, 2-chlorobenzyl Catalysis, redox-active intermediates
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methylbenzoyl, 2-hydroxy-1,1-dimethylethyl Metal-catalyzed C–H functionalization
N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide Pyridine + pivalamide Chloro, hydroxymethylpyrrolidinyl, pivalamide Kinase inhibition, solubility modulation

Key Observations

Substituent Effects on Reactivity: The target compound’s benzenesulfonyl group differs from the 4-nitrophenylsulfonyl group in . The pyridin-3-ylmethyl substituent in the target compound contrasts with the 2-chlorobenzyl group in . Pyridine’s nitrogen atom may improve solubility in polar solvents or enhance binding to biological targets via π-π stacking or hydrogen bonding.

Synthetic Accessibility: Compounds with oxazolidine cores (e.g., ) are typically synthesized via cyclization of amino alcohols with carbonyl derivatives. The target compound likely requires similar steps, though the benzenesulfonyl group might necessitate sulfonylation at the oxazolidine nitrogen.

Hypothesized Biological Relevance: The ethanediamide linker in the target compound and could act as a flexible spacer, enabling conformational adaptability for target binding.

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